Agomelatine-d6

描述

Synthesis Analysis

- A study by Kandagatla et al. (2012) outlined a synthesis method for agomelatine from 8-aminonaphthalen-2-ol, employing steps like diazotization-iodination, formylation, and hydrogenation (Kandagatla et al., 2012).

- Another novel synthesis method was reported by Markl & Zlotos (2011), utilizing a four-step approach including borane reduction and Ra-Ni hydrogenation/acetylation (Markl & Zlotos, 2011).

Molecular Structure Analysis

- Zheng et al. (2011) detailed the polymorphic structures of agomelatine, revealing how agomelatine molecules are linked through hydrogen bonding to form one-dimensional chain structures (Zheng et al., 2011).

Chemical Reactions and Properties

- A study by Ergun et al. (2014) investigated the interaction of agomelatine with model membranes, revealing its strong interaction with zwitterionic and charged membrane phospholipids (Ergun et al., 2014).

Physical Properties Analysis

- The study by Yan et al. (2012) focused on cocrystals of agomelatine, indicating improvements in the solubility of agomelatine through the formation of these cocrystals (Yan et al., 2012).

Chemical Properties Analysis

- Research by Xiong (2014) established a method for quantitative determination of the absolute content of Agomelatine using nuclear magnetic resonance, highlighting its chemical characteristics (Xiong, 2014).

科学研究应用

Antidepressant Properties : Agomelatine-d6 exhibits potential antidepressant properties due to its effects on melatonin and 5-HT2C receptors, leading to increased hippocampal proliferation, maturation, and survival (Guardiola‐Lemaître et al., 2014). It's known for its melatonin receptor agonistic and serotonin 5-HT2C antagonistic properties, making it a candidate for therapeutic applications similar to melatonin, such as antioxidant, anti-inflammatory, and antiapoptotic drug (Ergun et al., 2014).

Optimizing Major Depressive Disorder Treatment : Research suggests that Agomelatine-d6 and its analogues could optimize the treatment of major depressive disorders by targeting melatonin MT1 and MT2 receptors (Ettaoussi et al., 2013).

Sleep-Wake Cycle Influence : Agomelatine has been observed to enhance the duration of REM and slow-wave sleep while decreasing the wake state in rats, indicating its potential application in sleep disorders (Descamps et al., 2009).

Muscular Health Benefits : The drug shows promise in reducing the expression of inflammatory cytokines and increasing muscle strength in mdx mice, potentially benefiting muscular health (Carvalho et al., 2014).

Aging and Neurodegenerative Diseases : It suppresses aging-related proteins and stabilizes mitochondrial membrane stability in the hippocampus of aging rats, suggesting its potential use in age-related neurodegenerative diseases (Chanmanee et al., 2021).

Glaucoma Treatment : Agomelatine-d6, as a melatonin agonist, has shown efficacy in lowering intraocular pressure in glaucoma patients (Pescosolido et al., 2015).

Neurogenesis in Mood Disorders : The drug enhances cell proliferation and neurogenesis in the ventral hippocampus, which is relevant to mood disorders (Soumier et al., 2009).

安全和危害

属性

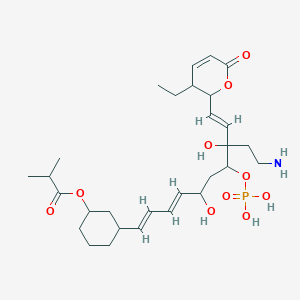

IUPAC Name |

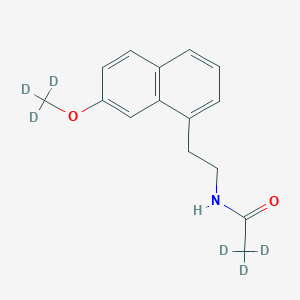

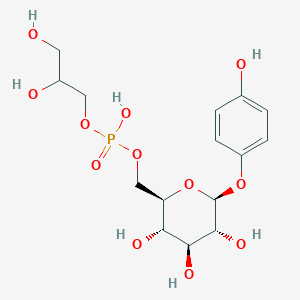

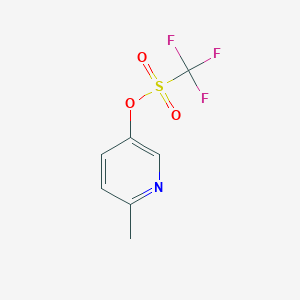

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agomelatine-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)